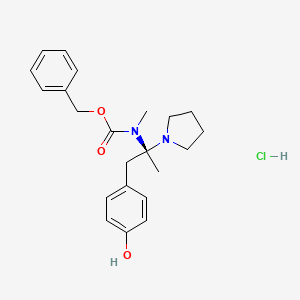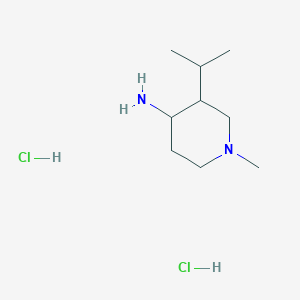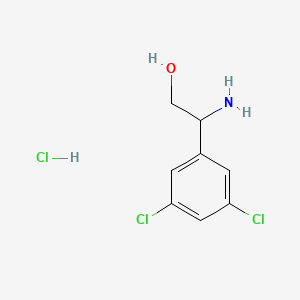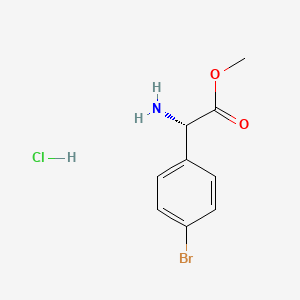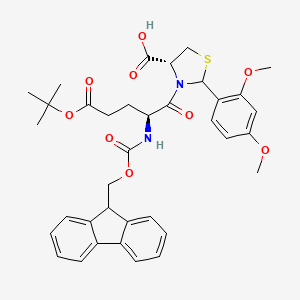
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH, also known as Fmoc-Glu-Cys-OH, is an amino acid derivative commonly used in peptide synthesis. This compound has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry.
Aplicaciones Científicas De Investigación
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been used in various scientific research applications, including peptide synthesis, drug design, and biochemistry. In peptide synthesis, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used as a linker to connect two amino acids. This compound can also be used to stabilize peptides and to increase the solubility of peptides in aqueous solutions. In drug design, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to create peptide-based drugs. In biochemistry, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is used to study the structure and function of proteins.
Mecanismo De Acción
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH acts as a bridge between two amino acids, allowing them to form a peptide bond. This peptide bond is stabilized by hydrogen bonds and hydrophobic interactions. The peptide bond is also stabilized by the presence of the cysteine side chain, which can form disulfide bonds with other cysteine residues.
Biochemical and Physiological Effects
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has been shown to have a number of biochemical and physiological effects. The peptide bond formed by Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is important for the structure and function of proteins. It has also been shown to affect the activity of enzymes and other proteins, as well as the binding affinity of ligands to their target proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has several advantages for laboratory experiments. It is a stable compound, which makes it easy to handle and store. It is also relatively inexpensive compared to other peptide synthesis reagents. However, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has some limitations. It is not suitable for large-scale peptide synthesis, as it is not as efficient as other reagents. Additionally, the reaction conditions required for Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH are more stringent than those for other reagents.
Direcciones Futuras
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH has the potential to be used in a variety of applications. It could be used in the development of peptide-based drugs, as well as in the study of protein structure and function. Additionally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to create peptide-based vaccines, as well as to study the effects of post-translational modifications on proteins. Finally, Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH could be used to investigate the effects of peptide-based drugs on various biological systems.
Métodos De Síntesis
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is synthesized from Fmoc-Glu-OH and Cys(Psi(Dmp,H)pro)-OH. The synthesis process involves the use of a coupling agent, such as DCC, EDC, or HATU, and a base, such as HOBt or HOAt. The reaction of the coupling agent and the base with the two amino acids results in the formation of a peptide bond. The Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH-OH is then purified by chromatography and isolated in a crystalline form.
Propiedades
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)
![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
